

Unveiling Kaempferol-7-O-alpha-L-rhamnoside: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Kaempferol-7-O-alpha-L-rhamnoside*

Cat. No.: *B124050*

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the flavonoid glycoside, **Kaempferol-7-O-alpha-L-rhamnoside**. This document provides a detailed overview of its nomenclature, biological activities, and mechanisms of action, with a focus on its therapeutic potential.

Chemical Identity and Nomenclature

Kaempferol-7-O-alpha-L-rhamnoside is a naturally occurring flavonoid. For clarity and consistency in research, a comprehensive list of its synonyms, alternative names, and chemical identifiers is provided below.

Identifier Type	Identifier
Systematic Name	3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]
CAS Number	20196-89-8[1][2][3]
Molecular Formula	C21H20O10[1]
Common Synonyms	Kaempferol-7-O-rhamnoside, Kaempferol-7-rhamnoside, Alpha-Rhamnoisorobin, Kaem-7-Rha
Other Identifiers	UNII-79YJI9GIF1, ChEMBL1289337, DTXSID60174034

It is crucial to distinguish **Kaempferol-7-O-alpha-L-rhamnoside** from its isomer, Kaempferol-3-O-alpha-L-rhamnoside, also known as Afzelin, as they may exhibit different biological activities.

Biological Activities and Therapeutic Potential

Kaempferol-7-O-alpha-L-rhamnoside has demonstrated a range of biological activities, suggesting its potential in various therapeutic areas. The following table summarizes key quantitative data from preclinical studies.

Biological Activity	Assay System	Key Findings	Reference
α -Glucosidase Inhibition	In vitro	Potent inhibitor, suggesting potential for diabetes treatment.	
Aldose Reductase Inhibition	In vitro	IC50: 1.23 μ M	
Antimicrobial Activity	In vitro (MIC assay)	MIC values ranging from 1 to 2 μ g/ml against various microbes.	
Antioxidant Activity	In vitro (DPPH assay)	IC50: 0.71 μ g/ml	
PD-1/PD-L1 Inhibition	In vitro	Dose-dependently blocks PD-1/PD-L1 interaction.	
Vasodilation	Rat thoracic aorta rings	Induces endothelium-dependent relaxation.	
Cardioprotection	H9c2 cardiomyocytes	Protects against H2O2-induced damage.	
FXR Agonism	APAP-induced L02 cells	Upregulates mRNA expression of FXR.	

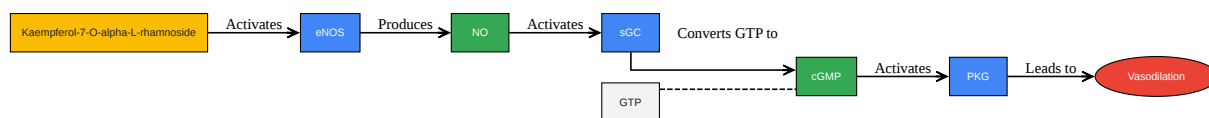
Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivities of **Kaempferol-7-O-alpha-L-rhamnoside** is essential for its development as a therapeutic agent.

Vasodilation via the NO-cGMP-PKG Pathway

Kaempferol-7-O-alpha-L-rhamnoside induces vasodilation through an endothelium-dependent mechanism involving the nitric oxide (NO)-cyclic guanosine monophosphate

(cGMP)-protein kinase G (PKG) signaling pathway. This involves the phosphorylation of endothelial nitric oxide synthase (eNOS).

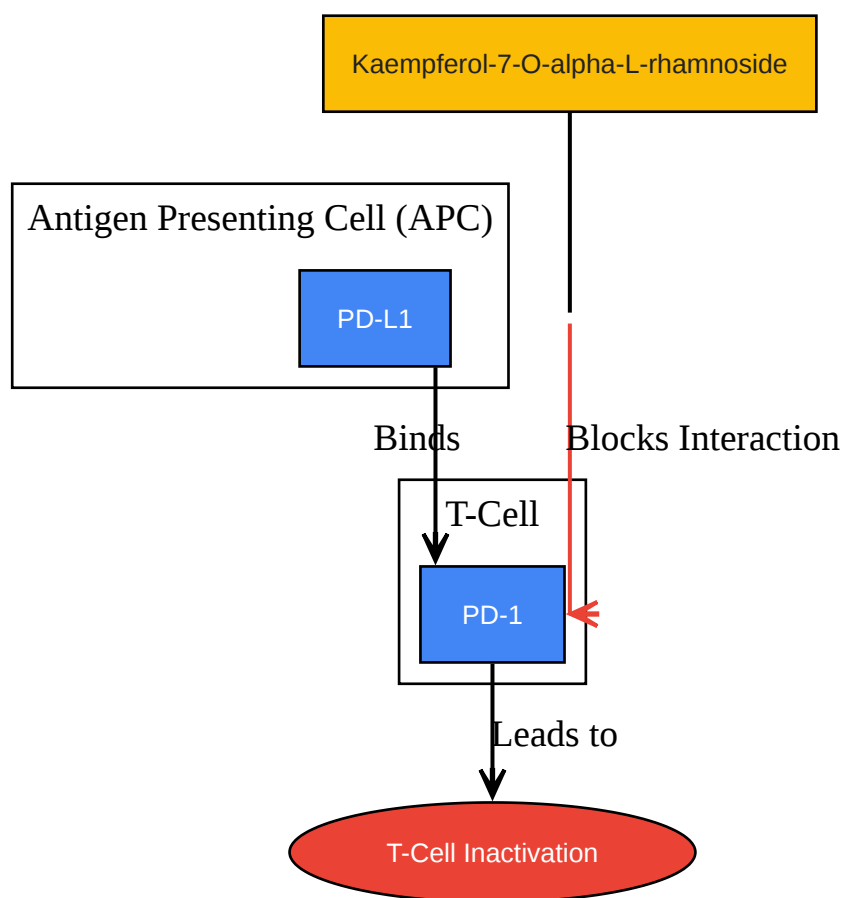


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NO-cGMP-PKG Signaling Pathway for Vasodilation.

Immune Checkpoint Inhibition: PD-1/PD-L1 Blockade

Kaempferol-7-O-alpha-L-rhamnoside has been identified as an inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This suggests its potential as an immunotherapeutic agent in oncology.

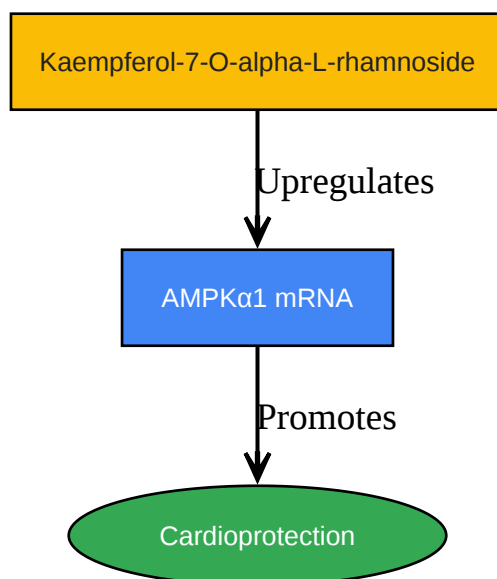


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Inhibition of PD-1/PD-L1 Interaction.

Cardioprotective Effects via AMPK α 1 Signaling

The compound demonstrates cardioprotective potential by targeting the AMP-activated protein kinase (AMPK) α 1 signaling pathway. It has been shown to upregulate the mRNA expression of AMPK α 1 in cardiomyocytes.



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AMPK α 1 Signaling in Cardioprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following outlines key experimental procedures cited in the literature.

Assessment of PD-1/PD-L1 Inhibition

- **Competitive ELISA:** This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a cell-free system.
- **Biolayer Interferometry (BLI):** BLI is employed to measure the binding affinity and kinetics of **Kaempferol-7-O-alpha-L-rhamnoside** to PD-1 or PD-L1.
- **NFAT-Luciferase Reporter Assay:** This cell-based assay measures the downstream signaling of T-cell receptor activation, which is inhibited by the PD-1/PD-L1 interaction. A co-culture system of PD-1 expressing Jurkat cells and PD-L1 expressing CHO-K1 cells is utilized.

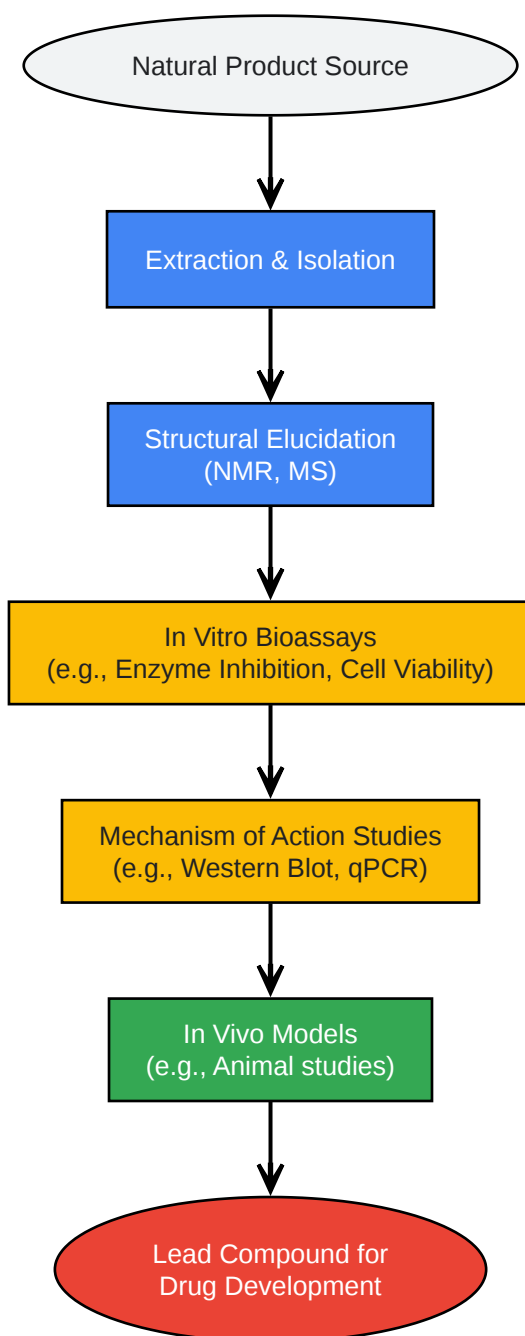
Vasodilation Studies

- **Aortic Ring Preparation:** Thoracic aortas are isolated from rats, and rings are prepared and mounted in an organ bath.

- **Contraction and Relaxation Measurement:** Aortic rings are pre-contracted with phenylephrine. The relaxation response to cumulative concentrations of **Kaempferol-7-O-alpha-L-rhamnoside** is then measured.
- **Mechanistic Studies:** To elucidate the signaling pathway, experiments are repeated in the presence of specific inhibitors such as L-NAME (an eNOS inhibitor).

Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for identifying and characterizing the biological activities of natural products like **Kaempferol-7-O-alpha-L-rhamnoside**.



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General Workflow for Bioactivity Screening.

Conclusion

Kaempferol-7-O-alpha-L-rhamnoside is a promising natural compound with a diverse pharmacological profile. Its activities as an α -glucosidase inhibitor, an immune checkpoint inhibitor, and a vasodilator highlight its potential for the development of new therapies for

diabetes, cancer, and cardiovascular diseases. Further in-depth preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety.

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